3-Chloro-4-propylbenzoic acid
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Overview
Description
3-Chloro-4-propylbenzoic acid is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a propyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-propylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-chlorobenzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-propylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The propyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-chloro-4-carboxybenzoic acid.
Reduction: The chlorine atom can be reduced to form 4-propylbenzoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products
Oxidation: 3-Chloro-4-carboxybenzoic acid.
Reduction: 4-Propylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-propylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-propylbenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzoic acid
- 4-Propylbenzoic acid
- 3-Chloro-4-methylbenzoic acid
Comparison
3-Chloro-4-propylbenzoic acid is unique due to the presence of both a chlorine atom and a propyl group on the benzene ring. This combination of substituents can influence its reactivity and properties, making it distinct from other similar compounds. For example, the propyl group can enhance its lipophilicity, while the chlorine atom can affect its electron density and reactivity in substitution reactions .
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-chloro-4-propylbenzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-7-4-5-8(10(12)13)6-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
PCMFSRKLXNENFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
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